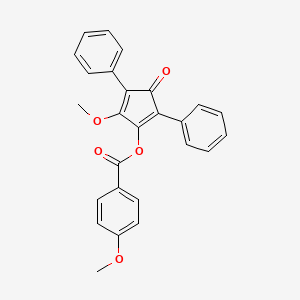
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is a complex organic compound characterized by its unique cyclopentadienone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with a cyclopentadienone derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe in methanol at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
Uniqueness
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is unique due to its cyclopentadienone core, which imparts distinct chemical properties. This structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Properties
CAS No. |
22837-61-2 |
|---|---|
Molecular Formula |
C26H20O5 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(5-methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C26H20O5/c1-29-20-15-13-19(14-16-20)26(28)31-25-22(18-11-7-4-8-12-18)23(27)21(24(25)30-2)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI Key |
SHVTZWFMWFFKGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C2OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















